

An In-depth Technical Guide to 2-(BenzylOxy)acetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(BenzylOxy)acetaldehyde

Cat. No.: B024188

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-(BenzylOxy)acetaldehyde**, a key building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physical and chemical properties, synthesis and purification protocols, and significant applications in synthetic chemistry.

Chemical Identity

IUPAC Name: **2-(BenzylOxy)acetaldehyde**[\[1\]](#)

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

- (BenzylOxy)acetaldehyde[\[2\]](#)[\[3\]](#)
- (Phenylmethoxy)acetaldehyde[\[2\]](#)[\[3\]](#)
- 2-(Phenylmethoxy)acetaldehyde[\[2\]](#)
- (BenzylOxy)ethanal[\[2\]](#)[\[4\]](#)
- 2-(BenzylOxy)ethanal[\[2\]](#)[\[4\]](#)
- α -(BenzylOxy)acetaldehyde[\[2\]](#)
- Acetaldehyde, (benzylOxy)-[\[2\]](#)

- Acetaldehyde, (phenylmethoxy)-[2]
- benzyloxy acetaldehyde[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-(Benzyl)acetaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[5][6]
Molecular Weight	150.17 g/mol	[5][6]
CAS Number	60656-87-3	[5][6]
Appearance	Clear, colorless oil	[7]
Boiling Point	118-120 °C at 13 mmHg	[6]
Density	1.069 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.518	[6]
Solubility	Soluble in Chloroform, Ethyl Acetate	[1][7]
Flash Point	113 °C (235.4 °F) - closed cup	[5]
¹ H NMR (CDCl ₃ , 300 MHz)	δ = 7.34-7.25 (m, 5H), 9.77 (s, 1H), 4.62 (s, 2H), 4.12 (s, 2H)	[8]
¹³ C NMR (CDCl ₃ , 75 MHz)	δ = 201.1, 137.2, 128.5, 128.0, 127.8, 73.5, 72.8	[8]
Mass Spectrometry (EI)	m/z (%): 91 (100), 107 (44), 149 (11), 92 (10), 65 (10)	[3]

Safety Information

2-(Benzyl)acetaldehyde is classified with the following hazards:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

Detailed methodologies for the synthesis and purification of **2-(BenzylOxy)acetaldehyde** are provided below.

Synthesis of **2-(BenzylOxy)acetaldehyde** via Oxidation of **2-BenzylOxyethanol**

This protocol is based on the oxidation of 2-benzylOxyethanol using hypochlorous acid in the presence of a nitroxy radical catalyst.[\[9\]](#)

Materials:

- 2-BenzylOxyethanol
- 4-Acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy (4-acetoxy-TEMPO)
- Acetic acid
- Toluene
- Aqueous solution of sodium hypochlorite (e.g., 12% available chlorine)
- 5% aqueous solution of sodium thiosulfate
- Saturated aqueous solution of sodium chloride

- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

- A 300-mL three-necked flask is charged with 15.2 g (0.1 mol) of 2-benzyloxyethanol, 0.021 g (0.1 mmol) of 4-acetoxy-TEMPO, 0.6 g (10 mmol) of acetic acid, and 60 ml of toluene.[9]
- The mixture is cooled to 0-5 °C in an ice bath with stirring.
- To this solution, 73 g of a 12% aqueous solution of sodium hypochlorite (containing 0.12 mol of sodium hypochlorite) is added dropwise over a period of 1 hour, maintaining the temperature at 0-5 °C.[9]
- After the addition is complete, the mixture is stirred at the same temperature for an additional 30 minutes.
- To the resulting mixture, 30 ml of a 5% aqueous solution of sodium thiosulfate is added to decompose any remaining oxidizing agents, and the mixture is stirred for 5 minutes.
- The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with 30 ml of saturated aqueous solution of sodium chloride.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude **2-(benzyloxy)acetaldehyde**.

Purification by Column Chromatography

The crude product can be purified by silica gel column chromatography.

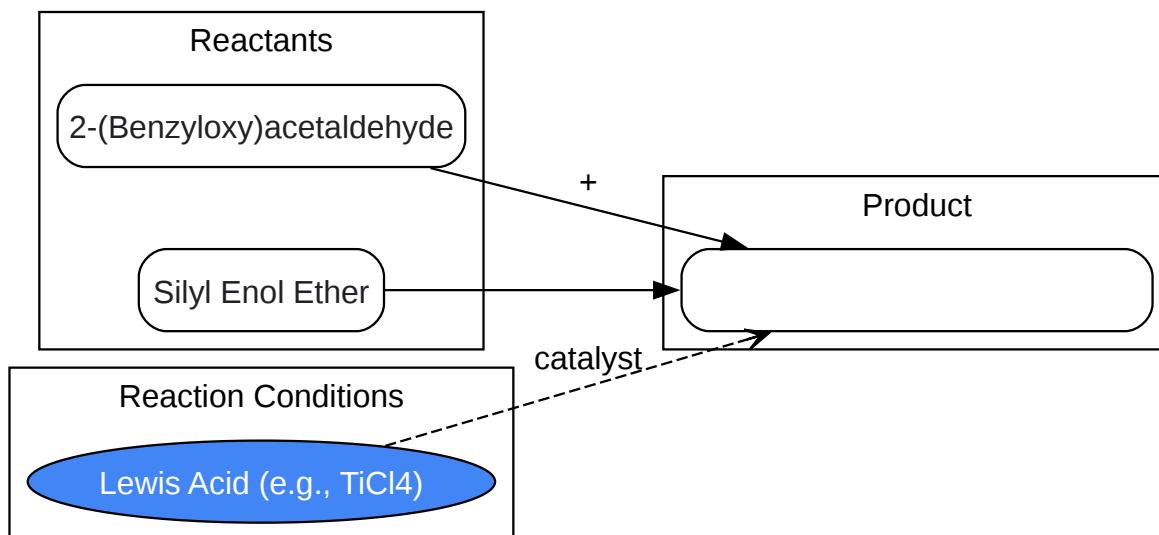
Materials:

- Crude **2-(benzyloxy)acetaldehyde**

- Silica gel (230-400 mesh)
- n-Hexane
- Ethyl acetate
- Chromatography column, beakers, collection tubes, TLC plates, UV lamp, rotary evaporator.

Procedure:

- TLC Analysis: First, determine an appropriate eluent system by thin-layer chromatography (TLC). Test various ratios of n-hexane and ethyl acetate. A good separation is typically achieved when the desired product has an R_f value of approximately 0.25-0.35.
- Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.
- Sample Loading: Dissolve the crude **2-(benzyloxy)acetaldehyde** in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
- Elution: Begin eluting the column with the determined solvent system (e.g., a gradient of ethyl acetate in n-hexane).
- Fraction Collection: Collect fractions and monitor the separation by TLC.
- Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain purified **2-(benzyloxy)acetaldehyde**.

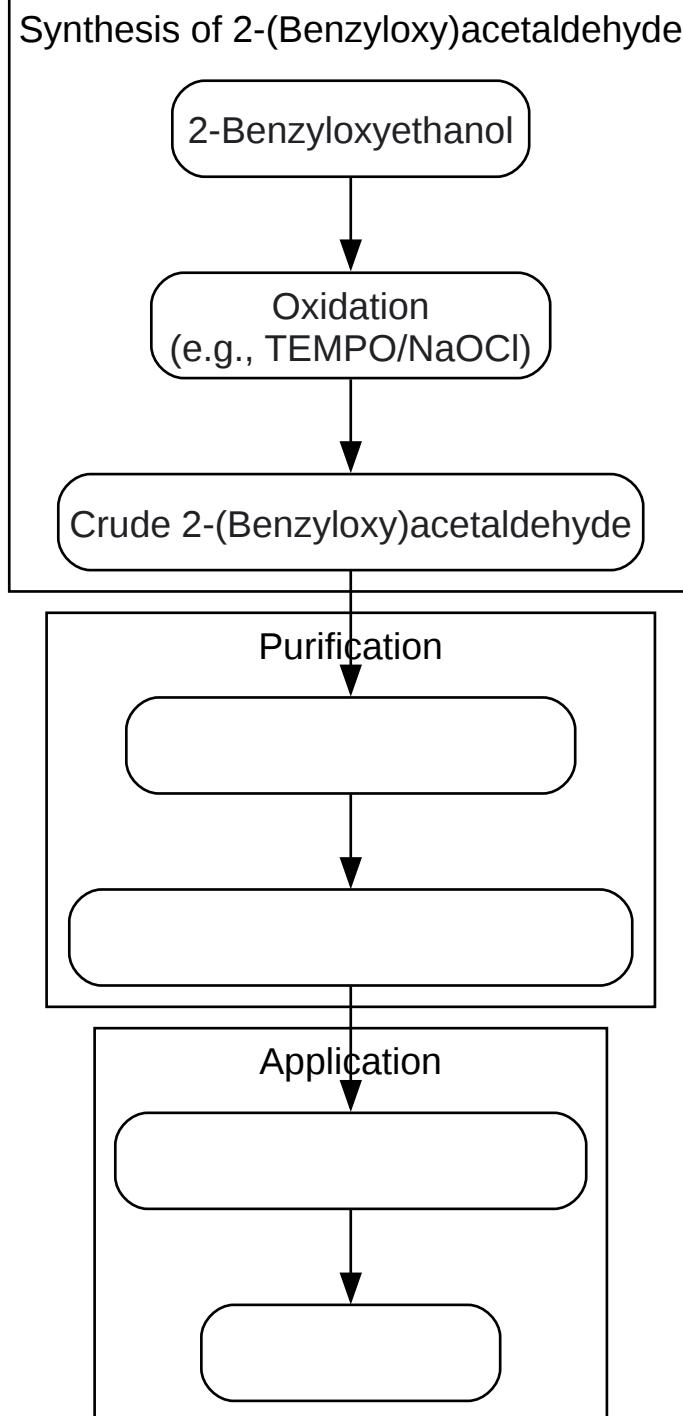

Applications in Organic Synthesis

2-(BenzylOxy)acetaldehyde is a versatile intermediate in organic synthesis, particularly in carbon-carbon bond-forming reactions. One of its most significant applications is in the Mukaiyama aldol reaction.

The Mukaiyama Aldol Reaction

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, such as **2-(benzyloxy)acetaldehyde**.^{[4][10]} This reaction is highly valuable for the stereoselective synthesis of β -hydroxy carbonyl compounds, which are important precursors for many natural products and pharmaceuticals.^[10]

General Reaction Scheme:


[Click to download full resolution via product page](#)

Caption: General scheme of the Mukaiyama aldol reaction.

This reaction allows for the formation of new stereocenters with high control, making it a powerful tool in asymmetric synthesis. **2-(BenzylOxy)acetaldehyde** is a useful electrophile in this reaction for the synthesis of complex molecules such as (3S,5S)-methyl 6-benzyloxy-3,5-dihydroxyhexanoate and (S)-5-benzyloxy-4-hydroxypentan-2-one.^[7]

Synthetic Workflow Example

The following diagram illustrates a typical experimental workflow from the synthesis of **2-(benzyloxy)acetaldehyde** to its use in a subsequent reaction, such as the Mukaiyama aldol addition.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and application of **2-(benzylxy)acetaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 60656-87-3 CAS MSDS (BENZYLOXYACETALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. (Phenylmethoxy)acetaldehyde | C9H10O2 | CID 108989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. 2-(Benzyl)acetaldehyde | CAS#:60656-87-3 | Chemsoc [chemsoc.com]
- 7. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. US6624331B1 - Process for the preparation of benzylxyacetaldehyde - Google Patents [patents.google.com]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogue - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA05058K [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Benzyl)acetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024188#2-benzylxy-acetaldehyde-synonyms-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com